3-(N-Tris(hydroxymethyl)methylamino)-2-hydroxypropanesulfonic acid

概要

説明

Tapso is a new, revolutionary technology that has been developed to help scientists and researchers in the laboratory setting. It is a highly efficient and accurate method of synthesizing and analyzing compounds in the laboratory. Tapso is a combination of two technologies, a synthesis method and a scientific research application.

科学的研究の応用

生化学研究における緩衝剤

3-(N-Tris(hydroxymethyl)methylamino)-2-hydroxypropanesulfonic acid (TAPSO) は、生物系で安定な pH を維持する能力を持つため、生化学研究で広く緩衝剤として使用されています。 特に pH 7.7 から 9.1 の範囲で有用であり、弱アルカリ性の環境を必要とする実験に最適です 。その緩衝能力は、生体分子の完全性を維持し、正確な実験結果を得るために不可欠です。

タンパク質安定性および相互作用研究

研究によると、TAPSO はウシ血清アルブミン (BSA) などのタンパク質の熱安定性を大幅に向上させることができます。 動的光散乱 (DLS) を用いた研究では、水溶液中の TAPSO の濃度が増加するとタンパク質が安定化することが示されており、これは製薬用途や治療用タンパク質製品の開発に重要です .

電解質-溶質相互作用

TAPSO とさまざまな塩との相互作用は、その溶解度と電解質-溶質ダイナミクスに対する影響を理解するために研究されてきました。 この研究は、TAPSO がさまざまなイオン環境でどのように挙動するかを予測するのに役立つため、生物学および化学研究における緩衝系を設計するために不可欠です .

分析化学への応用

分析化学では、TAPSO は異なる媒体間における分子の移動特性を調査するために使用されます。 TAPSO の移動ギブスエネルギーと移動モル体積の研究は、生物分子の溶媒和と輸送現象についての洞察を提供し、化学反応とプロセスを理解するために重要です .

分子ドッキングおよび創薬

TAPSO は、分子レベルでタンパク質との相互作用を調べるために、分子ドッキング研究で使用されてきました。 この用途は、創薬に特に関連しており、小分子とタンパク質間の結合親和性と相互作用を理解することで、新しい医薬品を開発することができます .

ロボット工学およびアルゴリズム開発

興味深いことに、TAPSO は、ロボット工学におけるタスク割り当てのための数学モデルである TAPSO (タスク割り当て PSO) の命名のインスピレーションにもなっています。 このモデルは、救助タスク割り当ての最適化に使用され、従来の化学的用途を超えた TAPSO の学際的な影響を示しています .

作用機序

Target of Action

Tapso, also known as N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is a common biological buffer . Its primary targets are zwitterionic glycine peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions .

Mode of Action

Tapso contains Tris groups and exhibits quite reactive activity with its targets . It interacts with zwitterionic glycine peptides, which can influence the pH stabilization in biological systems . This interaction can lead to changes in the biochemical environment, affecting the function and behavior of cells .

Pharmacokinetics

As a biological buffer, tapso is known to be water-soluble , which can influence its absorption and distribution in biological systems. More research would be needed to provide a comprehensive overview of Tapso’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Tapso’s action largely depend on its role as a pH stabilizer. By interacting with zwitterionic glycine peptides and maintaining pH stability, Tapso can help ensure the proper functioning of biological systems . This can include promoting optimal enzymatic activity, preventing protein denaturation, and maintaining cellular homeostasis .

Action Environment

The action, efficacy, and stability of Tapso can be influenced by various environmental factors. For instance, the pH of the surrounding environment can impact the effectiveness of Tapso as a buffer . Furthermore, Tapso has been shown to have a strong interaction with iron in solution , suggesting that the presence of certain metal ions could influence its action.

Safety and Hazards

特性

IUPAC Name |

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQXOGQSPBYUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887356 | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-81-5 | |

| Record name | TAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q4J0071U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

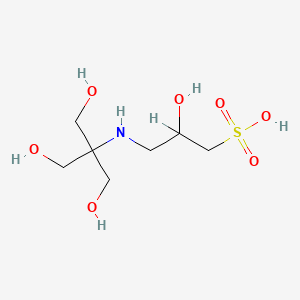

Q1: What is the molecular formula and weight of TAPSO?

A1: TAPSO has a molecular formula of C7H17NO7S and a molecular weight of 259.29 g/mol. []

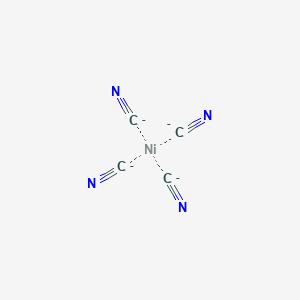

Q2: What is the structure of TAPSO?

A2: TAPSO exists primarily as a zwitterion in its crystalline form. Its structure consists of a propane chain with a sulfonic acid group at one end (C1), a hydroxyl group at the second carbon (C2), and a tertiary amine group attached to the third carbon (C3). The amine is further substituted with a tris(hydroxymethyl)methyl group. [, ]

Q3: What is the impact of temperature on the second dissociation constant (pK2) of TAPSO?

A3: The pK2 of TAPSO decreases with increasing temperature, indicating that its buffering capacity shifts slightly with temperature changes. This relationship has been described by a specific equation derived from electromotive force measurements. []

Q4: How does the presence of salts like NaCl affect the pK2 of TAPSO?

A4: The presence of salts, particularly at physiological ionic strength (e.g., I = 0.16 mol·kg-1, similar to blood plasma), impacts the pK2 of TAPSO. This necessitates the use of extended Debye-Hückel equation for accurate calculations, as the Bates-Guggenheim convention, commonly used for low ionic strengths, becomes inaccurate. []

Q5: Is TAPSO compatible with common techniques used in biological research?

A5: Yes, TAPSO has been successfully used in various analytical techniques including but not limited to potentiometry, voltammetry, and micellar electrokinetic capillary chromatography (MEKC). [, , ]

Q6: How does TAPSO interact with proteins in solution?

A6: Studies have shown that TAPSO can interact with proteins, potentially impacting their structure and function. For instance, research indicates favorable interactions between TAPSO and larger peptides like triglycine and tetraglycine, suggesting a stabilizing effect. Conversely, its interaction with smaller peptides like glycine and diglycine appears less favorable. []

Q7: Are there significant differences in how TAPSO interacts with different proteins?

A7: Yes, the specific interactions of TAPSO with proteins appear to be dependent on the protein's size and structure. For example, research highlights a significant interaction between TAPSO and bovine serum albumin (BSA), a globular protein. This interaction leads to BSA stabilization, potentially through hydrogen bonding and electrostatic interactions. []

Q8: How do these interactions with proteins affect the use of TAPSO in biological research?

A8: While TAPSO is generally considered a suitable buffer for many biological applications, these interactions highlight the importance of careful consideration. Researchers should be aware of the potential for buffer-protein interactions and control for potential effects on experimental outcomes, especially when working with sensitive systems or processes.

Q9: Can TAPSO be used as a buffer in enzymatic reactions?

A9: TAPSO has been shown to be a suitable buffer for some enzymatic reactions. In a study using a lipolytic enzyme from Pseudomonas cepacia, TAPSO-based buffers demonstrated better performance than conventional phosphate buffers in maintaining enzyme activity and stability. []

Q10: How does TAPSO affect the advanced Maillard reaction of proteins with glucose?

A10: Studies show that TAPSO can inhibit the advanced Maillard reaction, which involves the non-enzymatic glycation of proteins. This inhibitory effect is attributed to TAPSO's ability to chelate transition metal ions, which can catalyze the Maillard reaction. This suggests that the choice of buffer can significantly influence the outcome of experiments studying protein glycation. []

Q11: Does TAPSO possess any catalytic properties?

A11: While TAPSO is primarily known as a buffering agent, research indicates it can function as a catalyst in certain organic reactions. For example, choline-based TAPSO ([Ch][TAPSO]) has been successfully employed as an ionic liquid catalyst for synthesizing tetrahydro-4H-chromenes and 3,4-dihydropyrano[c]chromenes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)